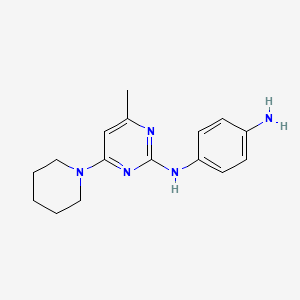
N1-(4-メチル-6-(ピペリジン-1-イル)ピリミジン-2-イル)ベンゼン-1,4-ジアミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is a heterocyclic compound that contains both pyrimidine and benzene rings
科学的研究の応用
N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
作用機序
Target of Action
The primary targets of this compound are tyrosine kinases , specifically the Bcr-Abl tyrosine kinases . These enzymes play a crucial role in many cellular processes, including cell growth and differentiation, and their dysregulation is implicated in several types of cancers .
Mode of Action
The compound interacts with its targets by binding to the inactive form of the Abelson tyrosine kinase domain , which is characteristic of the Bcr-Abl gene . This binding is facilitated through numerous hydrogen bonds , hydrophobic C–H…π , and π…π interactions .
Biochemical Pathways
The compound’s interaction with its targets affects several biochemical pathways. By inhibiting the activity of Bcr-Abl tyrosine kinases, it can disrupt the signaling pathways that promote cancer cell proliferation and survival . The downstream effects of this disruption can include cell cycle arrest and apoptosis, leading to a reduction in tumor growth .
Pharmacokinetics
As a tyrosine kinase inhibitor, it is likely to be well absorbed and distributed throughout the body, metabolized in the liver, and excreted in the bile and urine .
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of tyrosine kinase activity, disruption of cancer cell signaling pathways, and induction of cell cycle arrest and apoptosis . These effects can lead to a reduction in tumor growth and potentially contribute to the treatment of cancers associated with Bcr-Abl tyrosine kinases .
生化学分析
Biochemical Properties
It is known that this compound is used in the synthesis of tyrosine kinase inhibitors . Tyrosine kinases are enzymes that can transfer a phosphate group from ATP to a protein in a cell, and they play significant roles in the regulation of many cellular processes .
Cellular Effects
As it is used in the synthesis of tyrosine kinase inhibitors, it may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Given its role in the synthesis of tyrosine kinase inhibitors, it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine typically involves multiple steps. One common method involves the reaction of 4-methyl-6-(piperidin-1-yl)pyrimidine with benzene-1,4-diamine under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the process .
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, advanced purification techniques, and continuous flow processes to ensure consistent production quality .
化学反応の分析
Types of Reactions
N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, and solvents such as ethanol, methanol, and dichloromethane. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms of the compound .
類似化合物との比較
Similar Compounds
Similar compounds include:
6-(Piperidin-1-yl)pyrimidine-2,4-diamine:
N1,N1,N4,N4-tetra(pyridin-4-yl)benzene-1,4-diamine: This compound is used as an organic intermediate and has different applications compared to N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine.
Uniqueness
N1-(4-methyl-6-(piperidin-1-yl)pyrimidin-2-yl)benzene-1,4-diamine is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions.
特性
IUPAC Name |
4-N-(4-methyl-6-piperidin-1-ylpyrimidin-2-yl)benzene-1,4-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N5/c1-12-11-15(21-9-3-2-4-10-21)20-16(18-12)19-14-7-5-13(17)6-8-14/h5-8,11H,2-4,9-10,17H2,1H3,(H,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXNZBTOLGOGQMD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)N)N3CCCCC3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














